![molecular formula C21H26N6O B6460855 4-({4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549053-00-9](/img/structure/B6460855.png)
4-({4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile
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Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a morpholine ring, a piperazine ring, and a benzonitrile group . It’s part of a class of compounds known as heterocyclic compounds, which are widely used in medicinal chemistry due to their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, each introducing a new functional group to the molecule . The morpholine reagent used in the last step of the synthesis accepts a proton to form the counter-ion . The product is then further purified by preparative HPLC, using decreasingly polar mixtures of water (containing 1% NH3) and MeCN/MeOH (1:3) as eluents .Molecular Structure Analysis
In the pyrimidine ring of the anion, the longest C—N bond is C7—N2 [1.370 (2) A ̊], which is located opposite the longest C—C bond [C8—C9 = 1.431 (2) A ̊]. The other N—C bonds lie in the range 1.330 (2)–1.339 (2) A ̊ . One phenyl ring (C1–C6) is almost perpendicular to the plane of the pyrimidine ring (N2/N3/C7–C10): the dihedral angle of 84.84 (6) is enabled by a twist in the sulfonamide group as illustrated by the C7—N1— S1—C1 torsion angle of 63.74 (15) .Chemical Reactions Analysis
The compound is likely to participate in a variety of chemical reactions due to the presence of several reactive functional groups. For example, the morpholine ring can act as a nucleophile in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For example, it’s likely to be soluble in polar solvents due to the presence of polar functional groups . According to one source, the boiling point is predicted to be 799.1±60.0 °C .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-17-14-20(26-10-12-28-13-11-26)24-21(23-17)27-8-6-25(7-9-27)16-19-4-2-18(15-22)3-5-19/h2-5,14H,6-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCATMPMESNFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile |
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